Bienvenue dans la boutique en ligne BenchChem!

N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

FGFR4 Kinase inhibition Tool compound

Choose this 4-cyanophenyl-methyl morpholine-4-carboxamide (CAS 720663-80-9) for validated fragment-based drug discovery. The para-cyanophenyl moiety confers a unique 3D geometry and electronic distribution essential for target recognition, confirmed in SARS-CoV-2 Mpro (PDB 5RFE) and FGFR4 co-crystal structures. Unlike generic morpholine carboxamides or meta-substituted isomers, this substitution pattern provides distinct entry points for SAR studies. With a validated FGFR4 IC50 of 43 nM, this compound enables structure-guided optimization in hepatocellular carcinoma research. Its fragment-like size supports fragment growing and hybrid inhibitor design, while weak HSP90α binding (Kd=19 µM) provides a clean hit for NMR-based screening. Multi-gram procurement with vendor-certified purity ensures reproducible SAR and experimental consistency.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 720663-80-9
Cat. No. B2551933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-cyanophenyl)methyl]morpholine-4-carboxamide
CAS720663-80-9
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESC1COCCN1C(=O)NCC2=CC=C(C=C2)C#N
InChIInChI=1S/C13H15N3O2/c14-9-11-1-3-12(4-2-11)10-15-13(17)16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17)
InChIKeyZXWAHHRBFVCEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide (CAS 720663-80-9): Procurement-Ready Fragment for Kinase and Protease Research


N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide (CAS 720663-80-9) is a small-molecule heterocyclic building block featuring a morpholine-4-carboxamide core linked to a 4-cyanophenyl moiety. With a molecular formula of C₁₃H₁₅N₃O₂ and a molecular weight of 245.28 g/mol, this compound is characterized as a non-polymeric, fragment-sized ligand [1]. It has been crystallographically validated as a binder to multiple protein targets, including SARS-CoV-2 main protease and FGFR4, and is commercially available with high purity for reproducible scientific investigations [2].

Why N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide Cannot Be Substituted with Generic Morpholine Carboxamides


Morpholine-4-carboxamide derivatives exhibit widely divergent biological activity profiles depending on the nature and position of aromatic substituents. The 4-cyanophenylmethyl group in this compound confers a specific three-dimensional geometry and electronic distribution that directly influences target recognition, as evidenced by its distinct binding poses in co-crystal structures with both SARS-CoV-2 Mpro (PDB 5RFE) and FGFR4 [1][2]. Positional isomers, such as the 3-cyanophenyl analog, are expected to present altered hydrogen-bonding patterns and steric interactions that would unpredictably shift selectivity and potency . Consequently, substituting this precise compound with a generic morpholine carboxamide or a positional isomer risks invalidating structure-activity relationships and compromising experimental reproducibility in fragment-based drug discovery or target validation studies.

Quantitative Differentiation Evidence for N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide Against In-Class Analogs and Alternatives


Moderate FGFR4 Inhibitory Potency Distinguishes from Ultra-Potent Clinical Inhibitors

This compound inhibits FGFR4 kinase with an IC₅₀ of 43 nM in a mobility shift assay using recombinant His-tagged human FGFR4 [1]. In contrast, clinical-stage FGFR4 inhibitors such as BLU9931 and H3B-6527 exhibit substantially greater potency, with IC₅₀ values of 3 nM and <1.2 nM, respectively [2]. This moderate potency profile positions the compound as a valuable tool for mechanistic studies where ultra-high affinity is not required or may confound cellular readouts.

FGFR4 Kinase inhibition Tool compound

Weak HSP90α Binding Affinity Defines Fragment-Like Character Relative to Potent Inhibitors

The compound binds to human HSP90α with a dissociation constant (Kd) of 19,000 nM (19 µM) as determined by 2D ¹H-¹⁵N chemical shift perturbation NMR spectroscopy [1]. This affinity is comparable to the weak binding of the reference HSP90 inhibitor 17-AAG, which exhibits a Kd of 12,920 nM under similar conditions [2]. In contrast, potent HSP90 inhibitors such as geldanamycin derivatives typically display nanomolar to sub-nanomolar affinities [3].

HSP90 Fragment-based drug discovery Binding affinity

Co-Crystal Structure with SARS-CoV-2 Main Protease Confirms Fragment Hit Status

The compound has been co-crystallized with the SARS-CoV-2 main protease (Mpro) and deposited in the Protein Data Bank as entry 5RFE [1]. This structure provides atomic-level validation of binding, confirming the compound engages the active site as a fragment. While no IC₅₀ value is reported for this compound against Mpro, its co-crystallization distinguishes it from non-binding morpholine analogs and validates its utility in structure-based drug design. For context, the clinical-stage Mpro inhibitor PF-00835231 exhibits an IC₅₀ of 0.27 nM, underscoring the fragment-like nature of the present compound [2].

SARS-CoV-2 Mpro Fragment screening X-ray crystallography

Vendor-Certified Purity and Multi-Scale Availability for Reproducible Research

Commercial vendors offer N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide with a certified purity of 97% and in multiple package sizes (1 g, 5 g, 10 g, 100 g, 250 g) . This level of purity and scalable availability ensures consistent quality across experiments and supports progression from initial screening to lead optimization without batch-to-batch variability. In contrast, many in-class morpholine carboxamide fragments are only available in milligram quantities or at lower purity, limiting their utility for extended research programs.

Purity Procurement Reproducibility Scale

Positional Isomer Differentiation: 4-Cyano vs. 3-Cyano Substitution

The 4-cyanophenyl substitution in this compound confers a distinct spatial orientation and electronic profile compared to the 3-cyanophenyl analog (N-(3-cyanophenyl)morpholine-4-carboxamide). Although direct comparative bioactivity data are not publicly available, established SAR principles dictate that para- versus meta- substitution alters hydrogen-bonding geometry and steric interactions with target proteins . This differentiation is critical for fragment libraries where subtle changes in substitution pattern can drastically shift target engagement profiles.

Structure-activity relationship SAR Positional isomer

Procurement-Driven Application Scenarios for N-[(4-Cyanophenyl)methyl]morpholine-4-carboxamide Based on Evidence


Fragment-Based Lead Discovery Against FGFR4-Dependent Cancers

With a validated FGFR4 IC₅₀ of 43 nM [1], this compound serves as a moderate-potency tool for probing FGFR4 signaling in hepatocellular carcinoma or other FGFR4-driven malignancies. Its fragment-like size and crystallographically confirmed binding mode enable rational structure-guided optimization, while its gram-scale availability supports iterative medicinal chemistry cycles.

SARS-CoV-2 Main Protease Fragment Screening and Structure-Based Design

The co-crystal structure in PDB 5RFE [2] validates this compound as a fragment hit for the SARS-CoV-2 Mpro active site. Researchers engaged in antiviral drug discovery can leverage this validated binding mode to design hybrid inhibitors or perform fragment growing experiments, with the confidence of vendor-certified purity ensuring reproducible crystallography.

HSP90 Chaperone Fragment Screening for Anticancer and Antifungal Programs

The weak HSP90α binding affinity (Kd = 19 µM) [3] positions this compound as an ideal fragment for NMR-based or thermal shift screening campaigns. Unlike potent HSP90 inhibitors that may exhibit cytotoxicity, this fragment allows for clean identification of binding hot spots without confounding cellular effects.

Medicinal Chemistry SAR Expansion Around Morpholine Carboxamide Scaffolds

The 4-cyanophenylmethyl substitution pattern provides a distinct entry point for SAR studies compared to meta- or unsubstituted analogs. The compound's high purity (97%) and multi-gram procurement options facilitate systematic library synthesis and biochemical profiling to map substituent effects on kinase and protease targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-cyanophenyl)methyl]morpholine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.